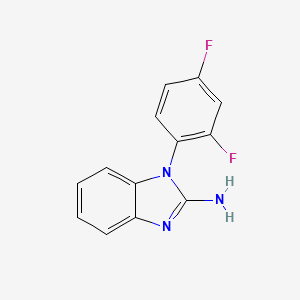

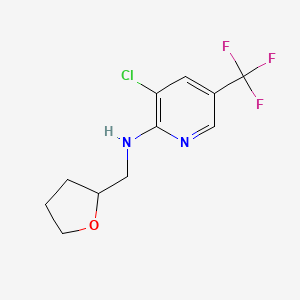

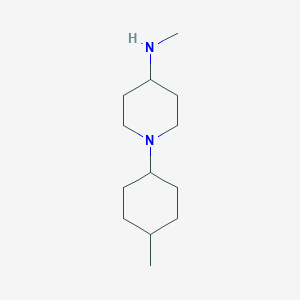

1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with difluorophenyl derivatives . For instance, Blatter radicals 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, Blatter radicals 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl are oxidized and reduced chemically and electrochemically reversibly . Another example is 2,4-Difluorophenyl isocyanate, which has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has been characterized using NMR .Scientific Research Applications

Chemistry and Properties of Benzodiazoles

1-(2,4-Difluorophenyl)-1H-1,3-benzodiazol-2-amine belongs to the family of compounds with significant interest due to their varied chemical properties and potential applications. Research has highlighted the synthesis, properties, and broad applicability of benzodiazoles and their complexes, including their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity. These compounds show promise for further exploration in unknown analogues and potential interest areas (Boča, Jameson, & Linert, 2011).

Role in Synthesis of Heterocycles

Benzodiazoles and their derivatives are crucial in the synthesis of various heterocyclic compounds. They serve as powerful synthetic intermediates for producing a range of heterocyclic compounds, including 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their versatile utility in organic synthesis (Petrov & Androsov, 2013).

Applications in Optoelectronics

Research into quinazolines, a related group of benzodiazines, has revealed their significance in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This highlights the potential of benzodiazol derivatives in contributing to the advancement of optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzothiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. Such derivatives offer alternative solutions for developing therapeutic agents, indicating the significant biomedical applications of benzodiazole compounds (Raut et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2,4-difluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-8-5-6-11(9(15)7-8)18-12-4-2-1-3-10(12)17-13(18)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSPWAODZNVAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=C(C=C(C=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-difluorophenyl)-1H-1,3-benzodiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

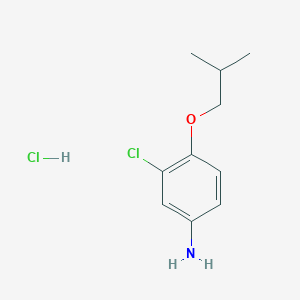

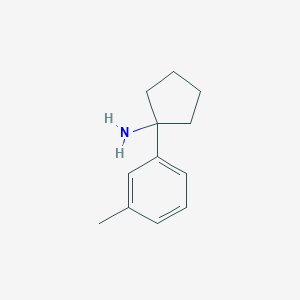

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)

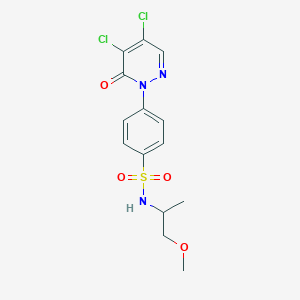

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)